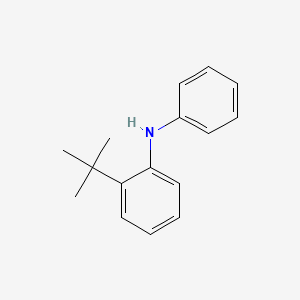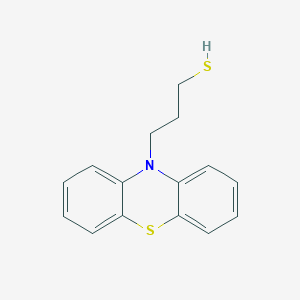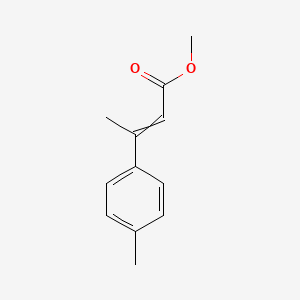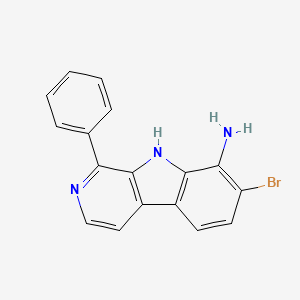![molecular formula C42H57P3Pd B12557454 Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) CAS No. 192328-94-2](/img/structure/B12557454.png)
Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) is a complex organometallic compound that features a palladium center coordinated to three 9-phenyl-9-phosphabicyclo[4.2.1]nonane ligands. This compound is notable for its unique structural properties and its applications in various fields of scientific research, particularly in catalysis and material science.
Vorbereitungsmethoden
The synthesis of Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) typically involves the reaction of palladium acetate with 9-phenyl-9-phosphabicyclo[4.2.1]nonane ligands. The reaction is carried out in an alcoholic medium, which facilitates the reduction of the acetato complex to form the desired palladium complex . The reaction conditions are carefully controlled to ensure the formation of the trans bis(phosphine) complexes .
Analyse Chemischer Reaktionen
Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) has several applications in scientific research:
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biological Studies:
Wirkmechanismus
The mechanism by which Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) exerts its effects involves the coordination of the palladium center to the phosphine ligands. This coordination facilitates various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) can be compared to other palladium-phosphine complexes, such as:
Palladium–9-phenyl-9-phosphabicyclo[3.3.1]nonane: This compound forms trans bis(phosphine) complexes exclusively, similar to Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3), but with different structural characteristics.
Palladium–1-phenylphospholane: This compound forms cis bis(phosphine) complexes and chloro-bridged dimers, highlighting the structural diversity among palladium-phosphine complexes.
Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) is unique due to its specific structural arrangement and the resulting chemical properties, which make it particularly effective in certain catalytic applications.
Eigenschaften
CAS-Nummer |
192328-94-2 |
|---|---|
Molekularformel |
C42H57P3Pd |
Molekulargewicht |
761.2 g/mol |
IUPAC-Name |
palladium;9-phenyl-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/3C14H19P.Pd/c3*1-2-6-12(7-3-1)15-13-8-4-5-9-14(15)11-10-13;/h3*1-3,6-7,13-14H,4-5,8-11H2; |
InChI-Schlüssel |
WFHALFGQDGVSGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CCC(C1)P2C3=CC=CC=C3.C1CCC2CCC(C1)P2C3=CC=CC=C3.C1CCC2CCC(C1)P2C3=CC=CC=C3.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)


![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)


